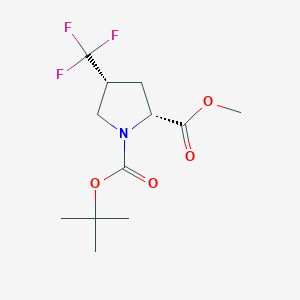

1-tert-butyl 2-methyl (2R,4R)-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate

Descripción

Chemical Identity and Nomenclature

IUPAC Name :

1-O-tert-butyl 2-O-methyl (2R,4R)-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate.

Alternative Designations :

Molecular Formula : C₁₂H₁₈F₃NO₄.

Molecular Weight : 297.27 g/mol.

Structural Features :

- Pyrrolidine Core : A five-membered saturated ring with nitrogen at position 1.

- Ester Groups : tert-butyloxycarbonyl (Boc) at N1 and methyl ester at C2.

- Trifluoromethyl Substituent : -CF₃ group at C4, contributing to steric and electronic effects.

- Stereochemistry : (2R,4R) configuration, confirmed via X-ray crystallography and vibrational circular dichroism (VCD).

SMILES Notation :COC(=O)[C@@H]1C[C@@H](C(F)(F)F)CN1C(=O)OC(C)(C)C.

Historical Context and Development

First Synthesis :

Reported in the early 2000s as part of efforts to optimize trifluoromethylated pyrrolidines for pharmaceutical applications.

Key Milestones :

- 2007 : Development of asymmetric catalytic methods for CF₃-pyrrolidines using organocatalysts.

- 2014 : Advancements in Michael addition/hydrogenative cyclization protocols to access trisubstituted pyrrolidines.

- 2016 : Scalable domino [3+2] cycloaddition strategies for functionalized CF₃-pyrrolidines.

Industrial Applications :

- Pharmaceuticals : Intermediate in protease inhibitors and neuraminidase antagonists.

- Agrochemicals : Building block for herbicides (e.g., fluazifop derivatives).

- Material Science : Enhances thermal stability in fluorinated polymers.

Synthetic Methodologies :

| Method | Key Reagents | Yield (%) | Selectivity | Source |

|---|---|---|---|---|

| Organocatalytic Michael Addition | 1,1,1-Trifluoromethylketones | 85–92 | >99% ee | |

| Reductive Cyclization | H₂/Pd-C | 78–85 | cis:trans = 9:1 |

Significance in Organofluorine Chemistry

Role of the Trifluoromethyl Group :

- Electron-Withdrawing Effects : Stabilizes adjacent carbocations and enhances metabolic resistance.

- Lipophilicity : LogP increases by ~0.7 compared to non-fluorinated analogs, improving membrane permeability.

- Conformational Rigidity : The -CF₃ group restricts pyrrolidine ring puckering, favoring C₄-endo conformations.

Comparative Analysis with Analogues :

Mechanistic Insights :

Stereochemical Features and Absolute Configuration

Impact of (2R,4R) Configuration :

- Biological Activity : The cis arrangement of -CF₃ and C2-ester maximizes hydrogen bonding with proteases.

- Synthetic Control : Asymmetric catalysis using cinchona alkaloids achieves >98% enantiomeric excess (ee).

Determination of Absolute Configuration :

- X-Ray Crystallography : Single-crystal analysis confirms spatial arrangement.

- Vibrational Circular Dichroism (VCD) : Matches experimental spectra with DFT-computed models.

- NMR Spectroscopy : J-coupling constants (e.g., ³J₄,₅ = 9.8 Hz) validate chair-like conformations.

Conformational Studies :

Propiedades

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2R,4R)-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18F3NO4/c1-11(2,3)20-10(18)16-6-7(12(13,14)15)5-8(16)9(17)19-4/h7-8H,5-6H2,1-4H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIBYRUVESDZUDY-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)OC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Materials and Initial Functionalization

Chiral pyrrolidine derivatives such as 1-(tert-butyl) 2-methyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate serve as key starting points. These can be obtained commercially or synthesized from natural amino acids like hydroxyproline.

The hydroxyl group at the 4-position is often protected using tert-butyldimethylsilyl chloride (TBSCl) to give TBS ethers, facilitating subsequent transformations without racemization.

Methylation of the 2-carboxylate group is achieved via esterification, commonly using methanol under acidic or basic catalysis.

Introduction of the Trifluoromethyl Group

The trifluoromethyl substituent at the 4-position can be introduced by nucleophilic substitution or electrophilic trifluoromethylation. Common reagents include trifluoromethyl iodide (CF3I), Ruppert-Prakash reagent (TMSCF3), or Umemoto reagents under suitable conditions.

In some synthetic routes, the 4-position hydroxyl is converted into a good leaving group (e.g., tosylate), which is then displaced by a trifluoromethyl anion equivalent or via radical trifluoromethylation.

Protection and Deprotection Steps

The nitrogen atom of the pyrrolidine ring is protected as a tert-butyl carbamate (Boc) group to prevent unwanted side reactions during functionalization.

The carboxylate groups are protected as methyl or tert-butyl esters, which are stable under many reaction conditions but can be selectively removed later.

Deprotection is typically performed under acidic conditions (e.g., trifluoroacetic acid for Boc removal) or by fluoride ion (e.g., tetra-n-butylammonium fluoride for TBS ether cleavage).

Stereochemical Control

The stereochemistry at the 2- and 4-positions is controlled by starting from enantiomerically pure precursors and by stereoselective reactions such as Mitsunobu inversion or stereospecific substitutions.

Diastereomeric intermediates can be separated by chromatography or crystallization.

Representative Synthetic Scheme

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Protection of hydroxyl | TBSCl, imidazole, THF, 0 °C to rt | 4-TBS-protected pyrrolidine ester | Protects 4-OH for further steps |

| 2 | Esterification | MeOH, acid/base catalyst | Methyl ester at 2-position | Methyl ester formation |

| 3 | Conversion of 4-OH to leaving group | Tosyl chloride, pyridine, CH2Cl2, 0 °C to rt | 4-Tosylate intermediate | Activates for substitution |

| 4 | Trifluoromethylation | CF3 source (e.g., TMSCF3), base, solvent | 4-(Trifluoromethyl) substituted pyrrolidine | Introduction of CF3 group |

| 5 | Boc protection of nitrogen | Boc2O, base, solvent | N-Boc protected pyrrolidine | Protects nitrogen |

| 6 | Deprotection | TBAF or acid | Removal of TBS or Boc groups | Final deprotection to yield target |

| 7 | Purification | Chromatography, crystallization | Pure 1-tert-butyl 2-methyl (2R,4R)-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate | Isolation of stereochemically pure compound |

Experimental Data and Yields

The yields for each step vary depending on the exact reagents and conditions but typically range from 40% to 90%. The stereochemical purity is confirmed by NMR (1H, 13C), chiral HPLC, and mass spectrometry.

Table: Typical Yields and Characterization Data

| Step | Intermediate/Product | Yield (%) | Characterization Techniques |

|---|---|---|---|

| 1 | 4-TBS-protected pyrrolidine ester | 70-90 | 1H NMR, 13C NMR, HRMS |

| 3 | 4-Tosylate intermediate | 75-85 | 1H NMR, TLC |

| 4 | 4-(Trifluoromethyl) substituted pyrrolidine | 50-80 | 19F NMR, 1H NMR, HRMS |

| 5 | N-Boc protected pyrrolidine | 80-90 | 1H NMR, 13C NMR |

| 6 | Final deprotected target compound | 60-80 | Chiral HPLC, NMR, HRMS |

Research Findings and Optimization Notes

The use of TBS protection for the 4-hydroxyl group is critical to prevent side reactions during trifluoromethylation and to maintain stereochemical integrity.

Mitsunobu reaction conditions can be applied to invert stereochemistry at the 4-position if needed, allowing access to different stereoisomers.

The choice of trifluoromethylation reagent impacts yield and selectivity; TMSCF3 with fluoride activation is preferred for milder conditions.

Protecting group strategies are optimized to allow selective deprotection without racemization or decomposition.

Purification by silica gel chromatography and recrystallization ensures high purity and stereochemical homogeneity.

Análisis De Reacciones Químicas

Types of Reactions

1-tert-butyl 2-methyl (2R,4R)-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to reduce ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the tert-butyl or trifluoromethyl positions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce new functional groups such as azides or nitriles.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1-tert-butyl 2-methyl (2R,4R)-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate possesses a unique structure that contributes to its biological activity. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable scaffold for drug design. The compound's molecular formula is , with a molecular weight of approximately 304.25 g/mol.

Enzyme Inhibition

Research indicates that this compound has potential as an inhibitor of various enzymes. For instance, it has been studied for its inhibitory effects on arginase, an enzyme involved in the urea cycle. Arginase inhibitors are of particular interest due to their role in treating conditions such as cancer and cardiovascular diseases by modulating nitric oxide levels .

Anticancer Activity

The compound has shown promise in preliminary studies as an anticancer agent. Its ability to inhibit specific enzymes involved in tumor growth pathways suggests that it could be developed into a therapeutic candidate for various cancers .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

- Formation of the Pyrrolidine Ring : Utilizing cyclization reactions that incorporate the tert-butyl and trifluoromethyl groups.

- Carboxylation : The introduction of carboxylate groups through methods such as alkylation or acylation reactions with dicarboxylic acids or their derivatives.

These synthetic routes allow for modifications that can enhance biological activity or alter pharmacokinetic properties.

Case Study 1: Arginase Inhibition

A study published in MDPI highlighted the synthesis of related compounds that demonstrated significant inhibition against human arginase isoforms with IC50 values ranging from nanomolar to micromolar concentrations. The structural similarities with this compound suggest potential for similar activity .

Case Study 2: Anticancer Properties

In vitro studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer therapeutic .

Mecanismo De Acción

The mechanism of action of 1-tert-butyl 2-methyl (2R,4R)-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate involves its interaction with molecular targets through various pathways. The trifluoromethyl group, in particular, can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with enzymes and receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall activity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional attributes of 1-tert-butyl 2-methyl (2R,4R)-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate are best contextualized against analogous pyrrolidine dicarboxylates. Key differences in substituents, stereochemistry, and applications are summarized below:

Structural and Functional Comparison

Key Differences and Implications

Substituent Effects :

- The -CF₃ group in the target compound enhances metabolic stability and lipophilicity compared to electron-donating groups (e.g., -OH in ) or bulky substituents (e.g., -OTs in ).

- Fluorine-containing analogs (e.g., -F in , -OCF₃ in ) exhibit distinct pharmacokinetic profiles due to fluorine’s electronegativity and small atomic radius .

Stereochemical Impact :

- The (2R,4R) configuration is critical for binding specificity in SARS-CoV-2 Mpro inhibitors, whereas (2S,4R) or (2S,4S) diastereomers (e.g., ) are utilized in radiopharmaceuticals or antibiotics .

Synthetic Accessibility: The target compound’s synthesis requires milder conditions (room temperature, 1 hour) compared to fluorinated analogs (e.g., morpholinosulfur trifluoride in ) . Commercial discontinuation () contrasts with readily available analogs like 4-hydroxypyrrolidine derivatives ().

Biological Activity :

Actividad Biológica

1-tert-butyl 2-methyl (2R,4R)-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique trifluoromethyl group, which can significantly influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

- Molecular Formula : C11H18F3NO4

- Molecular Weight : 269.26 g/mol

- CAS Number : 497103-76-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that the trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing the compound's bioavailability and efficacy.

Key Mechanisms:

- Enzyme Inhibition : This compound has been shown to inhibit certain metabolic enzymes, which can lead to altered biochemical pathways in target cells.

- Receptor Modulation : It may act as an agonist or antagonist at specific receptors involved in neurotransmission or inflammatory responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HCT-116 (Colon) | 6.2 | Apoptosis induction |

| T47D (Breast) | 27.3 | Cell cycle arrest |

Anti-inflammatory Effects

The compound has also exhibited anti-inflammatory properties by modulating cytokine production and inhibiting pro-inflammatory pathways. This suggests potential applications in treating inflammatory diseases.

Case Studies

- Study on Anticancer Properties : A recent investigation assessed the effects of this compound on HCT-116 colon carcinoma cells. The study found that treatment with concentrations above 5 μM resulted in a marked decrease in cell viability, correlating with increased apoptotic markers.

- Inflammation Model : In a murine model of inflammation, administration of the compound led to reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Q & A

Q. What are the common synthetic strategies for preparing (2R,4R)-configured pyrrolidine dicarboxylates with trifluoromethyl groups?

The synthesis typically involves stereoselective functionalization of pyrrolidine precursors. For example, Boc-protected pyroglutamic acid derivatives are used as starting materials, followed by fluorination or trifluoromethylation. In one protocol, (2R,4R)-4-hydroxyproline derivatives are treated with trifluoromethylating agents (e.g., Selectfluor) under basic conditions to introduce the CF₃ group. Purification via column chromatography (10–40% EtOAc/pentane) is critical to isolate the desired stereoisomer .

Q. How is stereochemical integrity maintained during the synthesis of this compound?

Chiral resolution and stereoselective catalysis are key. For instance, Boc-protected intermediates derived from D-pyroglutamic acid ensure retention of the (2R,4R) configuration. Reactions are monitored by chiral HPLC or NMR to detect epimerization. In cases where racemization occurs (e.g., under acidic conditions), low-temperature protocols or kinetic control strategies are employed .

Q. What analytical techniques are used to confirm the stereochemistry and purity of the compound?

- NMR : ¹H and ¹³C NMR distinguish diastereomers via coupling constants (e.g., J values for axial vs. equatorial protons).

- HRMS : High-resolution mass spectrometry validates molecular composition.

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., CHIRALPAK® columns).

- X-ray crystallography : Resolves absolute configuration for crystalline derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in the trifluoromethylation step?

Low yields often arise from competing side reactions (e.g., over-fluorination). Strategies include:

Q. What methodologies address contradictions in stereochemical assignments reported in literature?

Discrepancies in stereochemical data (e.g., conflicting NOESY correlations) are resolved by:

- Comparative analysis : Benchmarking against known (2R,4R) or (2S,4S) standards via NMR.

- Computational modeling : DFT calculations predict coupling constants and verify spatial arrangements.

- Derivatization : Converting the compound to a crystalline analog (e.g., 4-nitrobenzoate ester) for X-ray analysis .

Q. How can the compound be functionalized for use in drug discovery without compromising stereochemistry?

- Protecting group strategies : The tert-butyl and methyl esters are selectively deprotected using TFA/CH₂Cl₂ for Boc removal or LiOH/THF for methyl ester hydrolysis .

- Cross-coupling reactions : Suzuki-Miyaura couplings introduce aryl/heteroaryl groups at the 4-position while retaining stereochemistry .

- Amide formation : Reaction with activated carbonyl reagents (e.g., quinoxaline derivatives) under mild conditions preserves the pyrrolidine core .

Q. What challenges arise in scaling up the synthesis, and how are they addressed?

- Purification bottlenecks : Replace column chromatography with recrystallization or centrifugal partition chromatography for large batches.

- Exothermic reactions : Use flow chemistry to control temperature in fluorination steps.

- Cost of trifluoromethylating agents : Optimize stoichiometry (e.g., 1.2 eq. Selectfluor) and recover unreacted reagents .

Methodological Considerations

Q. How are reaction intermediates characterized when spectral data overlap (e.g., rotamers in NMR)?

- Variable-temperature NMR : Resolves rotameric peaks by acquiring spectra at elevated temperatures (e.g., 50°C).

- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to distinguish overlapping signals.

- Isolation of intermediates : Purify via preparative TLC or HPLC before analysis .

Q. What strategies improve enantiomeric excess (ee) in asymmetric hydrogenation steps?

- Chiral ligands : Use (R)- or (S)-BINAP with palladium catalysts to control ee.

- Pressure modulation : Higher H₂ pressure (e.g., 50 psi) enhances stereoselectivity in reductions.

- Additives : Additives like KOtBu suppress racemization during hydrogenation .

Applications in Academic Research

Q. How is this compound utilized in fragment-based drug design (FBDD)?

The rigid pyrrolidine scaffold serves as a 3D fragment for targeting enzymes (e.g., proteases). Modifications at the 4-position (e.g., trifluoromethyl, fluorobenzyl) enhance binding to hydrophobic pockets. Its stereochemistry is leveraged to mimic natural substrates in structure-activity relationship (SAR) studies .

Q. What role does the compound play in studying enzyme inhibition mechanisms?

As a proline mimetic, it inhibits enzymes like HCV NS3/4A protease and SARS-CoV-2 main protease. The trifluoromethyl group increases metabolic stability, while the tert-butyl ester improves membrane permeability. Kinetic assays (e.g., FRET-based) quantify inhibition constants (Kᵢ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.